molecular formula C6H6N2O2S B2594133 2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one CAS No. 1253281-38-7

2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one

Cat. No.: B2594133
CAS No.: 1253281-38-7
M. Wt: 170.19
InChI Key: KVDYIWNULHDGSJ-UHFFFAOYSA-N
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Description

2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one (CAS 1253281-38-7) is a heterocyclic building block with a molecular formula of C6H6N2O2S and a molecular weight of 170.19 g/mol . This compound is offered with a minimum purity of 97% and is a key synthetic intermediate for constructing more complex nitrogen- and sulfur-containing heterocycles . Such fused pyranothiazole structures are of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents . Related pyrano-thiazole and pyrazolo-thiazole hybrids have demonstrated promising in vitro anti-proliferative activities against various human cancer cell lines, with research indicating that their mechanism of action may involve binding to therapeutic targets like topoisomerase II . Furthermore, recent advances highlight the use of eco-friendly methodologies, such as deep eutectic solvents, for the efficient synthesis of pyrano[2,3-d]thiazol derivatives, underscoring the relevance of this scaffold in modern green chemistry approaches . This product is intended for research purposes by qualified laboratory personnel only. Please refer to the Safety Data Sheet (SDS) before use. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-amino-4H-pyrano[3,4-d][1,3]thiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c7-6-8-3-1-10-2-4(9)5(3)11-6/h1-2H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDYIWNULHDGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)CO1)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253281-38-7
Record name 2-amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one typically involves the reaction of hydrazonoyl halides with thiosemicarbazide in the presence of ethanol and triethylamine . The reaction conditions often require refluxing the mixture to facilitate the formation of the desired product. The compound can be crystallized from ethanol to achieve high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one has been extensively studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit potent activity against a range of pathogens.

Case Studies: Antimicrobial Efficacy

  • A study demonstrated that derivatives of this thiazole compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Another investigation highlighted the effectiveness of 2-amino derivatives in inhibiting biofilm formation in resistant strains of bacteria, showcasing their potential as therapeutic agents in combating antibiotic resistance .
Pathogen MIC (μg/mL) Activity Type
Staphylococcus aureus0.22Bactericidal
Staphylococcus epidermidis0.25Bactericidal
Escherichia coli0.50Bacteriostatic

Anticancer Properties

The anticancer potential of this compound has also been explored. Various studies have indicated that this compound can induce apoptosis in cancer cell lines.

Case Studies: Anticancer Activity

  • In vitro studies have shown that the compound exhibits selective cytotoxicity against several cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer). The compound demonstrated a decrease in cell viability by up to 39.8% at certain concentrations .
  • Another research highlighted the structural modifications on the thiazole ring that enhanced anticancer activity against Caco-2 cells. The introduction of methyl groups significantly increased the efficacy of these derivatives .
Cell Line Viability Reduction (%) Concentration (μM)
Caco-239.810
A54931.920

Synthesis and Multicomponent Reactions

The synthesis of 2-amino derivatives often involves multicomponent reactions that facilitate the creation of complex structures with enhanced biological activity.

Synthesis Techniques

  • Recent advancements in synthetic methodologies have enabled efficient routes to produce these compounds with high yields (72−97%) using environmentally friendly catalysts .
  • The use of multicomponent reactions has been emphasized for their ability to streamline the synthesis process while maintaining the biological activity of the resulting compounds .

Mechanism of Action

The mechanism of action of 2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and commercial differences between 2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one and related pyrano-thiazole derivatives:

Compound Name Substituents Key Properties Synthesis Commercial Availability Safety/Handling
This compound Amino (C2), ketone (C7) Likely moderate XLogP (~1.0), 1 H-bond donor, 4 H-bond acceptors (analogous data) Not explicitly detailed; likely diazonium coupling or cyclocondensation Not listed in evidence Precautions for amines/ketones (e.g., P201, P210)
6,6-Dimethyl-4,7-dihydropyrano[4,3-d][1,3]thiazol-2-amine Dimethyl (C6), amino (C2) XLogP: 1.0; 1 H-bond donor, 4 H-bond acceptors; increased lipophilicity Similar to target compound via cyclization Available via specialty suppliers (e.g., 960化工网) Standard amine precautions
7-Fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine Fluoro (C7), amino (C2) Enhanced metabolic stability due to fluorine; XLogP likely ~1.2 Fluorination at C7 during synthesis Sold by Bide Pharmatech (purity grades available) P201, P210 (avoid heat/ignition sources)
2-(Morpholin-4-yl)-6H,7H-pyrimido[4,5-d][1,3]thiazol-7-one Morpholine (C2), ketone (C7) Improved solubility (polar morpholine group); higher molecular weight Nucleophilic substitution of morpholine Sold by Santa Cruz Biotechnology ($188/250 mg) Standard organic compound handling
2-Amino-4H,6H,7H-5λ⁶-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide Dione (C5), hydrobromide salt Increased polarity (dione); salt improves stability Oxidation to dione followed by salt formation Available via ECHEMI (supply-chain services) Handle as corrosive (hydrobromide)

Structural and Functional Differences

  • Substituent Effects: Fluorine in 7-Fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine enhances metabolic stability and electron-withdrawing properties compared to the non-fluorinated target compound . The morpholine group in 2-(morpholin-4-yl)-6H,7H-pyrimido[4,5-d][1,3]thiazol-7-one introduces polarity, likely improving aqueous solubility .
  • Reactivity: The hydrobromide salt and dione group in 2-Amino-4H,6H,7H-5λ⁶-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide make it more reactive in ionic environments, suitable for salt metathesis reactions .

Research Implications

Future studies should explore its electronic properties (e.g., via computational modeling) and optimize synthesis for scalability.

Biological Activity

2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one is a heterocyclic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity based on existing research findings.

Chemical Structure

The compound's chemical formula is C8H6N2O2SC_8H_6N_2O_2S and features a pyrano-thiazole framework that is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to 2-amino-pyrano-thiazoles. For instance, derivatives showed significant activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Pathogen
7b0.22S. aureus
7b0.25S. epidermidis
CiprofloxacinVariesVarious

The compounds also demonstrated significant antibiofilm activity, outperforming Ciprofloxacin in biofilm reduction percentages .

Anticancer Potential

The anticancer activity of similar thiazole derivatives has been explored extensively. In a study assessing various derivatives for their effect on cancer cell lines, compounds exhibited IC50 values indicating potent inhibition of cancer cell proliferation.

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 54HCT1160.95
Compound 66MCF-70.75-4.21
Compound 100NCIH4607.01 ± 0.60

These results suggest that the thiazole framework can be optimized for enhanced anticancer activity, possibly through structural modifications .

The biological mechanisms underlying the activities of these compounds include:

  • Inhibition of DNA Gyrase and DHFR : Compounds have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in DNA replication and folate metabolism, respectively .
  • Synergistic Effects : Some derivatives exhibit synergistic effects when combined with established antibiotics like Ciprofloxacin and antifungals like Ketoconazole, enhancing their efficacy against resistant strains .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives significantly inhibited biofilm formation in clinical isolates of Staphylococcus species, suggesting potential applications in treating infections associated with biofilms.
  • Cancer Cell Line Studies : Another research effort focused on the anticancer properties revealed that certain derivatives could effectively inhibit the growth of multiple cancer cell lines, including breast and lung cancer cells.

Q & A

Q. What are the common synthetic routes for 2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : A three-component condensation involving ammonium thiocyanate, aroyl chlorides, and pyranone derivatives is a foundational approach. For example, using N-methylimidazole as a catalyst enhances reaction efficiency, achieving yields >85% under mild conditions (50–60°C, 6–8 hours) . Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst screening : N-methylimidazole accelerates cyclization compared to weaker bases.
  • Temperature control : Lower temperatures reduce side reactions like thiourea formation.
  • Table 1 : Synthetic Method Comparison
MethodCatalystSolventYield (%)Reference
Three-component reactionN-methylimidazoleDMF85–92
CyclocondensationK₂CO₃EtOH60–70

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to their robustness in handling high-resolution data and twinning . Key steps include:
  • Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : Direct methods in SHELXS or charge-flipping algorithms.
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks.

Q. What computational methods are used to predict physicochemical properties like logP and topological polar surface area (TPSA)?

  • Methodological Answer : Tools like Density Functional Theory (DFT) and software packages (e.g., Gaussian, Schrödinger) calculate properties such as:
  • logP : Predicted via atom-additive methods (e.g., XLogP3) with a reported value of ~1 .
  • TPSA : Calculated as 74.8 Ų based on hydrogen bond acceptor/donor counts .
  • Table 2 : Key Physicochemical Properties
PropertyValueMethod/SoftwareReference
Molecular Weight214.26 g/molEmpirical formula
Hydrogen Bond Donors1Computational analysis
Topological Polar SA74.8 ŲMolinspiration

Advanced Research Questions

Q. How can reaction mechanisms for heterocyclic ring formation in this compound be elucidated?

  • Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., ¹⁵N-thiocyanate) and kinetic profiling . For instance, monitoring intermediates via LC-MS reveals a stepwise process:

Nucleophilic attack : Thiocyanate reacts with aroyl chloride to form a thioamide intermediate.

Cyclization : Pyranone oxygen initiates ring closure, confirmed by trapping with quenching agents .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

  • Methodological Answer : Discrepancies between experimental ¹H-NMR shifts and DFT-predicted values arise from solvent effects or conformational flexibility. Mitigation strategies:
  • High-field NMR (600 MHz+) : Resolves overlapping signals for accurate assignment.
  • DFT solvent modeling : Incorporate solvent parameters (e.g., DMSO) into calculations.
  • Cross-validation : Use SC-XRD bond lengths to refine computational models .

Q. What in silico methods are suitable for predicting bioactivity against therapeutic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) assess interactions with targets like enzymes or receptors. For example:
  • Target selection : Prioritize proteins with thiazole-binding pockets (e.g., kinase inhibitors).
  • Docking validation : Compare binding poses with known ligands (e.g., thiazole-containing drugs) .

Q. How can synthetic byproducts or regioisomers be characterized and minimized?

  • Methodological Answer : LC-MS/MS and preparative HPLC isolate byproducts. Regioisomer formation is mitigated by:
  • Steric control : Bulky substituents at the pyranone 4-position direct cyclization.
  • Temperature modulation : Slow heating (1°C/min) reduces kinetic byproducts .

Key Research Challenges and Solutions

  • Crystallographic Disorder : Use SHELXL’s TWIN command to model twinned datasets .
  • Stereochemical Ambiguity : Apply Electronic Circular Dichroism (ECD) to confirm absolute configuration.

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